molecular formula C15H14ClN3O5S B11401165 Methyl 4-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate

Methyl 4-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate

Cat. No.: B11401165
M. Wt: 383.8 g/mol
InChI Key: ATBGHNRPUIQKFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate (CAS: 880783-90-4, C₁₅H₁₄ClN₃O₅S, MW: 383.81) is a pyrimidine-derived compound characterized by:

  • A 5-chloro substituent on the pyrimidine ring.
  • A 2-ethylsulfonyl group, introducing strong electron-withdrawing properties.
  • A methyl benzoate moiety linked via a carbonylamino bridge.

Properties

Molecular Formula

C15H14ClN3O5S

Molecular Weight

383.8 g/mol

IUPAC Name

methyl 4-[(5-chloro-2-ethylsulfonylpyrimidine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C15H14ClN3O5S/c1-3-25(22,23)15-17-8-11(16)12(19-15)13(20)18-10-6-4-9(5-7-10)14(21)24-2/h4-8H,3H2,1-2H3,(H,18,20)

InChI Key

ATBGHNRPUIQKFX-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the chloro and ethylsulfonyl substituents. The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce various functional groups in place of the chloro substituent.

Scientific Research Applications

Methyl 4-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The chloro and ethylsulfonyl groups can participate in binding interactions with enzymes or receptors, potentially inhibiting their activity. The pyrimidine ring may also play a role in stabilizing these interactions through hydrogen bonding or π-π stacking.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

Table 1: Key Structural Differences in Pyrimidine Derivatives
Compound Name Pyrimidine Substituents (Position) Molecular Formula MW Key Interactions (Crystallography) Reference
Target Compound 5-Cl, 2-ethylsulfonyl C₁₅H₁₄ClN₃O₅S 383.81 Not reported
Methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate 5-Cl, 2-carbamoyl C₁₃H₁₀ClN₃O₃ 291.69 N–H⋯N, C–Cl⋯O (3.23 Å)
Methyl 4-[N-(5-bromopyrimidin-2-yl)carbamoyl]benzoate 5-Br, 2-carbamoyl C₁₃H₁₀BrN₃O₃ 336.15 N–H⋯N, C–Br⋯O (3.14 Å)
Methyl 2-((5-chloro-2-((4-(morpholinomethyl)phenyl)amino)pyrimidin-4-yl)amino)benzoate 5-Cl, 2-(morpholinomethylphenyl) C₂₄H₂₅ClN₆O₃ 493.95 Not reported (FAK inhibitor)

Key Observations :

  • Halogen Effects : The bromo analog (C–Br⋯O) exhibits slightly shorter halogen bonding distances compared to the chloro analog (C–Cl⋯O), which may influence crystal packing and solubility .
  • Sulfonyl vs.
Table 2: Functional Comparisons
Compound Type Substituent Profile Reported Activity Mechanism Insights
Target Compound Ethylsulfonyl, chloro Not explicitly reported Hypothesized kinase inhibition
FAK Inhibitors (e.g., ) Morpholinomethylphenyl, chloro Anticancer (IC₅₀: 0.5–5 μM) Blocks focal adhesion kinase
Pesticides (e.g., ) Dimethoxy, sulfonylurea Herbicidal (e.g., bensulfuron) Acetolactate synthase inhibition

Key Insights :

  • The target compound’s ethylsulfonyl group differentiates it from sulfonylurea-based herbicides (e.g., bensulfuron-methyl), which rely on sulfonylurea bridges for activity .
  • Morpholinomethylphenyl-substituted pyrimidines (e.g., ) demonstrate anticancer activity, suggesting that the target compound’s ethylsulfonyl group could be optimized for similar therapeutic pathways.

Crystallographic and Conformational Analysis

  • Cis vs. Trans Conformations :
    • The carbamoyl analogs (e.g., ) adopt a cis conformation in the solid state, stabilized by N–H⋯N hydrogen bonds.
    • In contrast, their silver(I) complexes exhibit trans conformations , highlighting ligand flexibility upon metal coordination .
  • Halogen Bonding :
    • C–Cl⋯O and C–Br⋯O interactions contribute to lattice stability, with bond angles near 167–169°, typical of halogen bonding .

Biological Activity

Methyl 4-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

  • Chemical Formula : C14H13ClN2O4S
  • Molecular Weight : 340.78 g/mol
  • IUPAC Name : this compound
  • CAS Number : 882366-16-7

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus6.25 μg/mL
Escherichia coli6.25 μg/mL
Klebsiella pneumoniae7.81 μg/mL
Streptococcus spp.7.81–15.62 μg/mL

These results indicate that the compound exhibits significant antibacterial activity comparable to standard antibiotics like chloramphenicol and ciprofloxacin .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases. The mechanism appears to involve the modulation of signaling pathways associated with inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the pyrimidine ring and the benzoate moiety can significantly influence its potency and selectivity against various pathogens. For instance, substituents that enhance lipophilicity tend to improve antibacterial activity .

Case Studies

  • In Vivo Efficacy Against MRSA : A study demonstrated that derivatives of this compound exhibited promising results against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values lower than those of traditional treatments .
  • Evaluation in Animal Models : Another research project involved testing the compound in animal models for its anti-inflammatory effects, showing a reduction in swelling and pain comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.